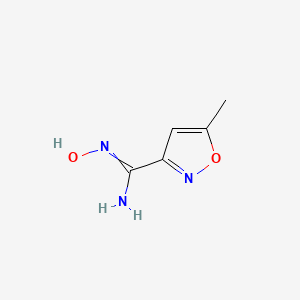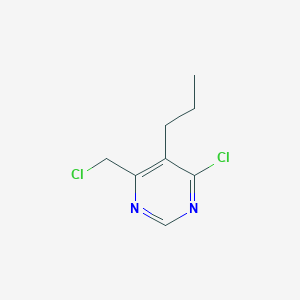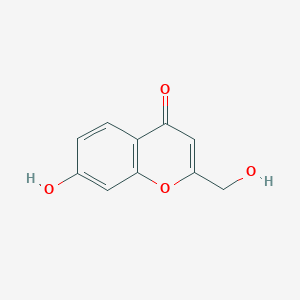
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one
概要
説明
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of coumarin derivatives often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. The Pechmann and Knoevenagel reactions are scalable and can be optimized for large-scale production .
化学反応の分析
Types of Reactions: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydro derivatives .
科学的研究の応用
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, such as anticoagulant and anti-inflammatory agents.
Industry: Coumarin derivatives are used in the production of perfumes, dyes, and optical brighteners
作用機序
The mechanism of action of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of DNA gyrase .
類似化合物との比較
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
4-Hydroxycoumarin: Used as an anticoagulant (e.g., warfarin).
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde: Exhibits antifungal and antibacterial activities.
Uniqueness: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one stands out due to its unique hydroxymethyl group at the 2-position, which enhances its solubility and reactivity. This structural feature allows for the formation of a wide range of derivatives with diverse biological activities .
特性
CAS番号 |
220077-08-7 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
7-hydroxy-2-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-4-9(13)8-2-1-6(12)3-10(8)14-7/h1-4,11-12H,5H2 |
InChIキー |
JDADHEKMRZBYDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
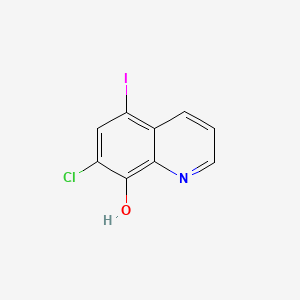
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
![4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
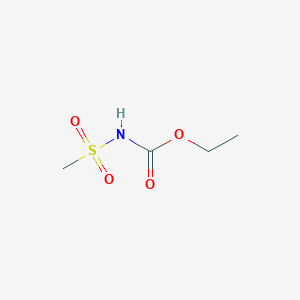
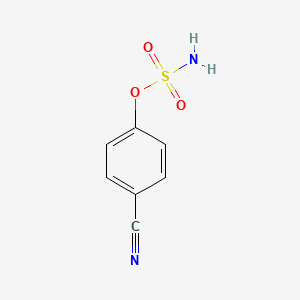
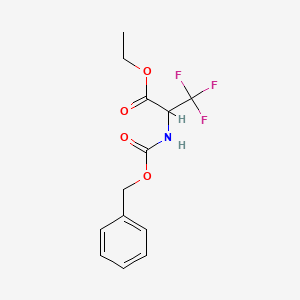
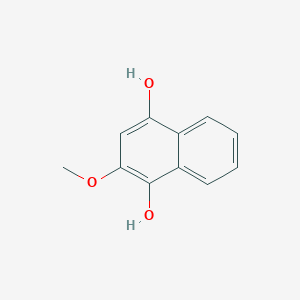
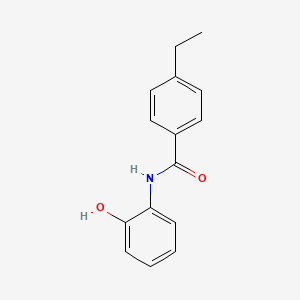
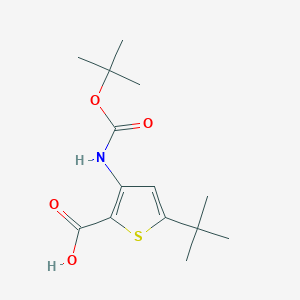
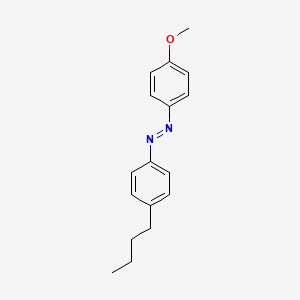
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8774892.png)
